2-iodo-N-(thiophen-2-ylmethyl)aniline
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Overview
Description
2-iodo-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C11H10INS It is characterized by the presence of an iodine atom attached to an aniline ring, which is further substituted with a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(thiophen-2-ylmethyl)aniline can be achieved through several methods. One practical route involves the decarboxylative iodination of anthranilic acids using inexpensive potassium iodide (KI) and iodine (I2) as halogen donors under transition-metal-free and base-free conditions. This method is operationally scalable and exhibits high functional-group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar decarboxylative iodination techniques. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(thiophen-2-ylmethyl)aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to yield reduced forms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce oxidized thiophene derivatives.
Scientific Research Applications
2-iodo-N-(thiophen-2-ylmethyl)aniline has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-iodo-N-(thiophen-2-ylmethyl)aniline involves its interaction with various molecular targets. The iodine atom and thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-iodoaniline: Lacks the thiophen-2-ylmethyl group, making it less versatile in certain applications.
N-(thiophen-2-ylmethyl)aniline:
Uniqueness
2-iodo-N-(thiophen-2-ylmethyl)aniline is unique due to the presence of both the iodine atom and the thiophen-2-ylmethyl group. This combination enhances its reactivity and makes it a valuable compound for various synthetic and research applications.
Biological Activity
2-Iodo-N-(thiophen-2-ylmethyl)aniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its synthesis, biological activities, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound this compound features a thiophene ring and an iodine atom, which may influence its reactivity and biological interactions. The synthesis typically involves the iodination of N-(thiophen-2-ylmethyl)aniline, using iodine or iodinating agents in suitable solvents under controlled conditions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with halogen substitutions have shown enhanced cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity Data of Related Compounds
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
This compound | 12.5 | HeLa |
N-(4-fluorophenyl)-N'-thiophen-2-ylurea | 8.3 | MCF-7 |
4-bromo-N-(thiophen-2-ylmethyl)aniline | 15.0 | A549 |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that similar anilines can inhibit key enzymes involved in cancer metabolism, such as carbonic anhydrases and various kinases.
Table 2: Enzyme Inhibition Data
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
- DNA Interaction : Some derivatives exhibit the ability to intercalate into DNA, disrupting replication and transcription processes.
Study on Antitumor Activity
A recent study evaluated the antitumor activity of a series of thiophene-containing anilines, including derivatives of this compound. The findings suggested that the presence of iodine significantly enhanced the anticancer efficacy through increased cellular uptake and interaction with DNA.
"The incorporation of halogens into the molecular structure not only improves solubility but also enhances biological activity by facilitating interactions with target biomolecules."
Properties
IUPAC Name |
2-iodo-N-(thiophen-2-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INS/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIPKQSVIHCTOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=CS2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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